2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride
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Overview
Description
2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a pyridine ring and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Substitution with Pyridine: The piperidine ring is then substituted with a pyridine ring at the 4-position. This can be achieved through nucleophilic substitution reactions.
Introduction of the Acetic Acid Moiety: The acetic acid moiety is introduced via a reaction with acetic anhydride or acetyl chloride under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
PROTAC Development: Acts as a semi-flexible linker in the design of PROTACs for targeted protein degradation.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. In the context of PROTACs, the compound serves as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex and the recruitment of the proteasome for protein degradation.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Similar structure but with a phenyl ring instead of a pyridine ring.
2-(Pyridin-2-yl)acetic acid hydrochloride: Similar structure but with the pyridine ring at the 2-position.
Uniqueness
2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperidine and pyridine rings in the structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in drug development and chemical research.
Properties
IUPAC Name |
2-(1-pyridin-4-ylpiperidin-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)9-10-3-7-14(8-4-10)11-1-5-13-6-2-11;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACHDDHQKZLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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